

# Fructose chemical structure and properties

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## Compound of Interest

Compound Name: Fructose

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## Fructose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Fructose**, chemically known as ethyl (2-methyl-1,3-dioxolan-2-yl)acetate, is a widely utilized fragrance and flavoring agent prized for its sweet, fruity, apple-like aroma with nuances of pineapple and strawberry.<sup>[1][2]</sup> This technical guide provides an in-depth overview of **Fructose**'s chemical structure, physicochemical properties, synthesis, and applications. Detailed experimental protocols for its synthesis are provided, along with a visualization of the synthetic workflow.

### Chemical Structure and Identification

**Fructose** is a ketal derived from the condensation of ethyl acetoacetate and ethylene glycol.<sup>[1]</sup> Its structure features a 1,3-dioxolane ring, which contributes to its stability and unique organoleptic properties.

DOT Script for **Fructose** Chemical Structure:

Caption: Chemical structure of **Fructose**.

Table 1: Chemical Identification

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate[1][3]  |
| Synonyms          | Apple Ketal, Applinal, Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, Ethyl acetoacetate ethylene glycol ketal[1][3][4][5] |
| CAS Number        | 6413-10-1[1][3][4]   |
| EC Number         | 229-114-0[1][3]  |
| FEMA Number       | 4477[3][6]   |
| Molecular Formula | C <sub>8</sub> H <sub>14</sub> O <sub>4</sub> [3][4][6]  |
| Molecular Weight  | 174.19 g/mol [4][7]  |
| InChI Key         | XWEOGMYZFCNQNT-UHFFFAOYSA-N[4][6]  |
| Canonical SMILES  | CCOC(=O)CC1(C)OCCO1[6]   |

## Physicochemical and Safety Properties

**Fructose** is a colorless liquid with a characteristic fruity odor.[3][6] It is soluble in alcohol and sparingly soluble in water.[3]

Table 2: Physicochemical Properties

| Property          | Value  |
|-------------------|--|
| Appearance        | Colorless transparent liquid[3][6]               |
| Odor              | Fresh, fruity, apple-like[1][3][6]               |
| Boiling Point     | 212 °C (1 atm)[3]                                |
| Freezing Point    | Below -78 °C[3]                                  |
| Density           | 1.08 g/mL (at 20 °C)[3]                          |
| Refractive Index  | 1.428 - 1.435 (at 20°C)[3]                       |
| Flash Point       | 92 °C (Closed cup)[3]                            |
| Dynamic Viscosity | 3.52 mPa·s (at 20 °C)[3]                         |
| Solubility        | Soluble in alcohol, sparsely soluble in water[3] |

Table 3: Safety Information

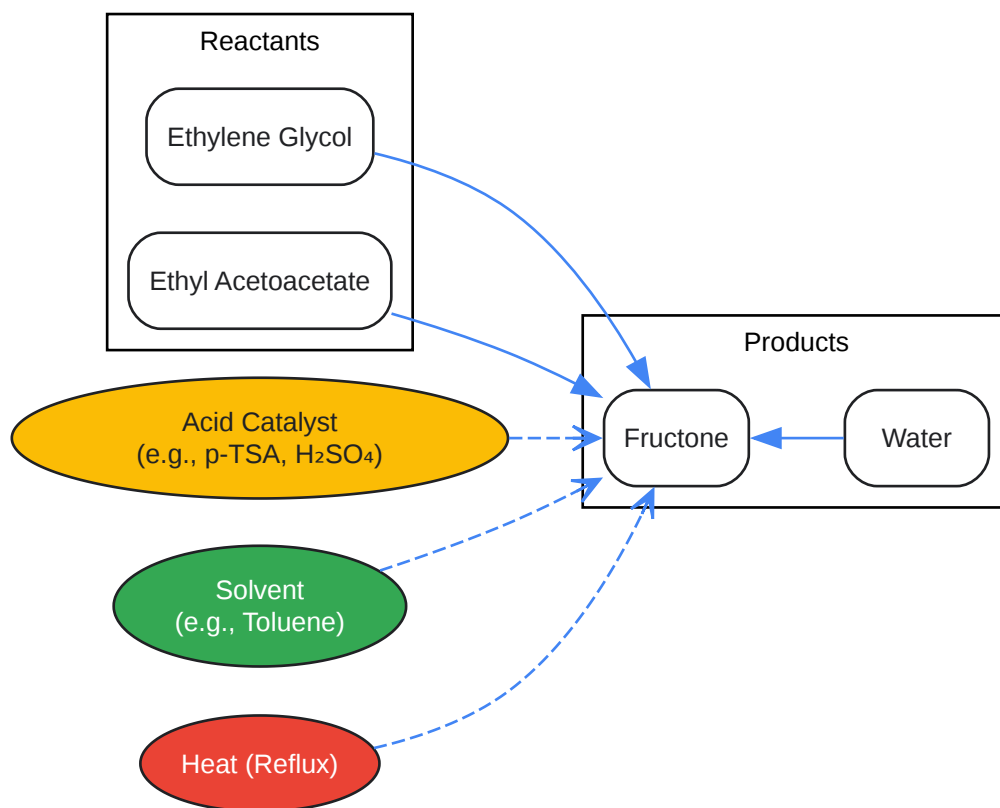
| Hazard Statement                 | Code                        |
|----------------------------------|-----------------------------|
| Causes skin irritation           | H315[8]                     |
| Causes serious eye irritation    | H319[8]                     |
| May cause respiratory irritation | H335[8]                     |
| Signal Word                      | Warning[8]                  |
| GHS Pictogram                    | GHS07 (Exclamation mark)[8] |

## Synthesis of Fructose

**Fructose** is synthesized via the acid-catalyzed acetalization reaction between ethyl acetoacetate and ethylene glycol.[9] The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or cyclohexane.[9][10]

## General Reaction Scheme

DOT Script for **Fructose** Synthesis Reaction:



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Caption: General reaction scheme for the synthesis of **Fructose**.

## Detailed Experimental Protocol

The following protocol is a synthesis of procedures described in the literature.<sup>[10][11]</sup>

Materials:

- Ethyl acetoacetate (0.3 mol)
- Ethylene glycol (0.9 mol)
- p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.2 g)
- Toluene (200 mL)

- Anhydrous magnesium sulfate or sodium sulfate
- Saturated brine solution

Equipment:

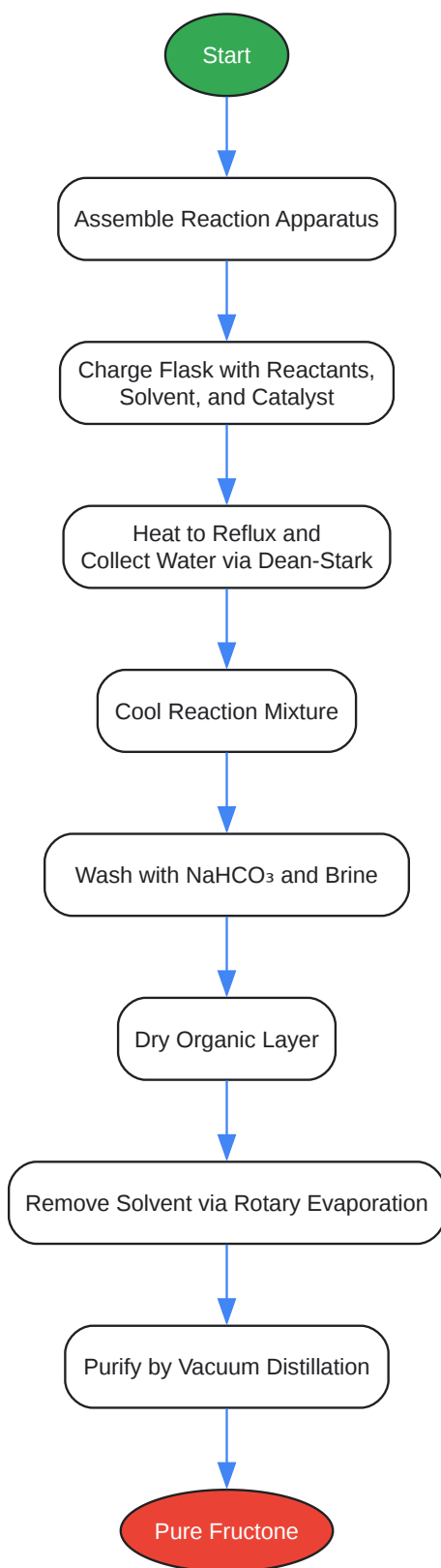
- 500 mL three-necked round-bottom flask
- Mechanical stirrer
- Thermometer
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: Assemble the 500 mL three-necked flask with the mechanical stirrer, thermometer, Dean-Stark apparatus, and reflux condenser.
- Charging Reactants: To the flask, add ethyl acetoacetate (0.3 mol), ethylene glycol (0.9 mol), and toluene (200 mL).<sup>[10]</sup>
- Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g) to the reaction mixture.<sup>[10]</sup>
- Azeotropic Reflux: Heat the mixture to reflux using the heating mantle. The water generated during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.<sup>[10]</sup> Continue the reflux until no more water is collected in the trap (typically 2-3 hours).<sup>[9][11]</sup>

- Reaction Quenching and Workup:
  - Allow the reaction mixture to cool to room temperature.
  - Transfer the mixture to a separatory funnel.
  - Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a saturated brine solution.
  - Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.[\[10\]](#)
- Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 96-99 °C.[\[10\]](#) The expected yield is typically high, around 85-95%.[\[11\]](#)[\[12\]](#)

DOT Script for Experimental Workflow:



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Caption: Experimental workflow for the synthesis of **Fructose**.

## Applications

**Fructose**'s primary application is in the flavor and fragrance industry.[6][7] Its pleasant, long-lasting fruity scent makes it a valuable component in:

- **Perfumery:** Used to impart fruity and sweet notes in fine fragrances.[13][14] It blends well with floral and other fruity accords.[6]
- **Personal Care Products:** Incorporated into shampoos, soaps, lotions, and other cosmetics to enhance their fragrance profiles.[3][6]
- **Food and Beverages:** Utilized as a flavoring agent.[7]

## Biological Activity

**Fructose** is primarily recognized for its sensory properties rather than significant biological or pharmacological activities. As a fragrance ingredient, its safety is assessed by organizations like the Research Institute for Fragrance Materials (RIFM).

## Conclusion

**Fructose** is a commercially important aroma chemical with a well-established synthesis and a range of applications in the flavor and fragrance sector. Its straightforward and high-yielding synthesis makes it an accessible compound for both industrial production and academic research. The detailed protocols and data presented in this guide provide a comprehensive resource for professionals working with this versatile molecule.

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